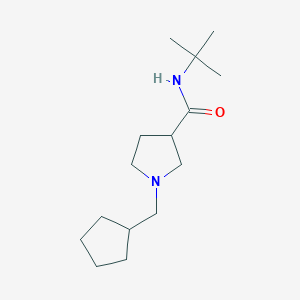![molecular formula C15H16N6 B6470662 3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile CAS No. 2640959-16-4](/img/structure/B6470662.png)
3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile is a complex organic compound that features a pyridine ring substituted with a piperazine moiety and a pyridazine ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile typically involves multi-step organic reactions. One common synthetic route includes:
-
Formation of the Piperazine Intermediate: : The piperazine ring is often synthesized through cyclization reactions involving diamines and appropriate electrophiles. For instance, the reaction of 1,2-diamines with sulfonium salts can yield protected piperazines .
-
Attachment of the Pyridazine Ring: : The pyridazine ring can be introduced via nucleophilic substitution reactions. For example, 6-methylpyridazine can be synthesized and then reacted with the piperazine intermediate under suitable conditions to form the desired linkage.
-
Formation of the Final Compound: : The final step involves the introduction of the pyridine-2-carbonitrile moiety. This can be achieved through a nucleophilic aromatic substitution reaction where the piperazine-pyridazine intermediate reacts with a halogenated pyridine-2-carbonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Optimization of Reaction Conditions: Temperature, solvent, and catalyst conditions are optimized to maximize yield.
Purification Techniques: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
化学反応の分析
Types of Reactions
3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can reduce the nitrile group to an amine.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine and pyridazine rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride.
Major Products Formed
Oxidation: Oxidized derivatives with additional oxygen functionalities.
Reduction: Amino derivatives where the nitrile group is converted to an amine.
Substitution: Substituted derivatives with various functional groups attached to the pyridine or pyridazine rings.
科学的研究の応用
3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile has several applications in scientific research:
Medicinal Chemistry: It is explored for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancers.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as receptors and enzymes.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex molecules for pharmaceuticals.
作用機序
The mechanism of action of 3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile involves its interaction with specific molecular targets:
Molecular Targets: It may interact with G-protein coupled receptors, ion channels, or enzymes, modulating their activity.
Pathways Involved: The compound can influence signaling pathways related to cell proliferation, apoptosis, and neurotransmission.
類似化合物との比較
Similar Compounds
3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine: Lacks the carbonitrile group, which may affect its reactivity and biological activity.
4-(6-methylpyridazin-3-yl)piperazine: Similar structure but without the pyridine ring, leading to different chemical properties and applications.
Uniqueness
3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile is unique due to the presence of both the pyridine and pyridazine rings, along with the piperazine moiety. This combination provides a versatile scaffold for further chemical modifications and potential therapeutic applications.
特性
IUPAC Name |
3-[4-(6-methylpyridazin-3-yl)piperazin-1-yl]pyridine-2-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N6/c1-12-4-5-15(19-18-12)21-9-7-20(8-10-21)14-3-2-6-17-13(14)11-16/h2-6H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNXSBSNCJHFPJK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C(C=C1)N2CCN(CC2)C3=C(N=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-4-carbonitrile](/img/structure/B6470581.png)
![3-chloro-4-({1-[(2-methyl-1,3-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470591.png)
![6-{3-[(2-methylpyridin-4-yl)oxy]azetidin-1-yl}pyridine-2-carbonitrile](/img/structure/B6470593.png)
![N-ethyl-6-methyl-2-[4-(6-methylpyrazin-2-yl)piperazin-1-yl]pyrimidin-4-amine](/img/structure/B6470607.png)
![4-{[1-(but-3-en-1-yl)piperidin-4-yl]methoxy}-3-chloropyridine](/img/structure/B6470610.png)
![N-tert-butyl-1-{7-methylthieno[3,2-d]pyrimidin-4-yl}pyrrolidine-3-carboxamide](/img/structure/B6470623.png)
![N-cyclopropyl-4-{1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}morpholine-2-carboxamide](/img/structure/B6470631.png)
![N-cyclopropyl-4-{5-methyl-[1,2,4]triazolo[1,5-a]pyrimidin-7-yl}morpholine-2-carboxamide](/img/structure/B6470632.png)
![3-[4-(4-methylpyrimidin-2-yl)piperazin-1-yl]pyridine-4-carbonitrile](/img/structure/B6470637.png)
![5-{4-[(5-bromopyrimidin-2-yl)amino]piperidin-1-yl}-1,3-dimethyl-1,2,3,4-tetrahydropyrimidine-2,4-dione](/img/structure/B6470639.png)

![3-{4-[4-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl}pyridine-4-carbonitrile](/img/structure/B6470644.png)
![3-chloro-4-({1-[(5-methyl-1,2-oxazol-4-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B6470651.png)
![4-({1-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]azetidin-3-yl}oxy)pyridine-2-carboxamide](/img/structure/B6470669.png)
